molecular formula C17H18ClNO5 B1455716 Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 56163-70-3

Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1455716
CAS RN: 56163-70-3
M. Wt: 351.8 g/mol
InChI Key: LMSGXGYSVIDWJS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, color, etc.) and any notable chemical properties .


Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

Synthesis and Oxidation

  • Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a closely related compound, has been synthesized from readily available materials and shown to react with oxygen in aqueous base to give two oxidation products. These findings provide insights into the compound's reactivity and potential applications in synthetic chemistry (Campaigne & Shutske, 1974).

Structural Analysis

  • Single crystal X-ray structural analysis of polymorphs related to the compound has been performed, indicating specific molecular geometries and hydrogen bonding patterns. This research aids in understanding the compound's structural characteristics and its potential for forming stable crystalline forms (Ramazani et al., 2019).

Light-induced Reactions

  • Studies on 3-hydroxypyrroles, including derivatives of the compound , show that irradiation leads to [2.2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2-,2′-dicarboxylates, highlighting its potential in photochemical applications (Ghaffari-Tabrizi, Margaretha, & Schmalle, 1984).

Electrochromic Properties

  • A new copolymer based on a derivative of the compound exhibits multicolor electrochromic properties, suitable for applications in camouflage and electrochromic devices. This research opens up avenues for its use in advanced material science (Algi et al., 2013).

Antimicrobial Applications

  • Derivatives of the compound have been synthesized and evaluated for in vitro antimicrobial activities, demonstrating its potential as a scaffold for developing new antimicrobial agents (Hublikar et al., 2019).

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound. It includes toxicity information, handling precautions, and disposal methods .

Future Directions

This involves identifying potential future research directions. For example, if the compound has shown promising biological activity, future research might involve testing it in animal models or clinical trials .

properties

IUPAC Name

diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGXGYSVIDWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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